(-)-Myrtenol: A Technical Guide for Researchers
(-)-Myrtenol: A Technical Guide for Researchers
Abstract
(-)-Myrtenol [(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methanol is a naturally occurring bicyclic monoterpenoid alcohol found in the essential oils of numerous plants, including Myrtus, Tanacetum, and Artemisia species.[1][2][3] It can also be synthesized from the oxidation of α-pinene or the isomerization of β-pinene epoxide.[1][4] This molecule has garnered significant interest within the scientific community due to its diverse pharmacological properties, which include anti-inflammatory, antioxidant, antimicrobial, anxiolytic, and neuroprotective activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of (-)-Myrtenol. It details experimental protocols for key biological assays, summarizes quantitative data, and visualizes implicated signaling pathways to support further research and development.
Chemical Structure and Properties
(-)-Myrtenol is a bicyclic monoterpenoid with the molecular formula C₁₀H₁₆O. Its structure consists of a bicyclo[3.1.1]heptene skeleton with a hydroxymethyl group and two methyl groups.
Table 1: Chemical Identifiers and Properties of (-)-Myrtenol
| Property | Value | Reference(s) |
| IUPAC Name | [(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol | |
| CAS Number | 19894-97-4 | |
| Molecular Formula | C₁₀H₁₆O | |
| Molecular Weight | 152.23 g/mol | |
| Appearance | Colorless clear liquid | |
| Density | 0.954 g/mL at 25 °C | |
| Boiling Point | 221-222 °C | |
| Flash Point | 89 °C | |
| Refractive Index | n20/D 1.496 |
Table 2: Spectroscopic Data for (-)-Myrtenol
| Spectroscopic Data | Key Features and Peaks | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 5.465, 3.965, 2.400, 2.29, 2.24, 2.13, 2.11, 1.291, 0.837 | |
| Mass Spectrometry (EI) | Key m/z values: 152 [M]⁺, 137, 121, 108, 93, 91, 79 (100%), 67, 41 | |
| Infrared (IR) | Major absorption peaks corresponding to O-H and C-H stretching. |
Synthesis Overview
(-)-Myrtenol can be synthesized through the isomerization of beta-pinene (B31000) epoxide. This process is typically conducted in the presence of a strong basic reagent, such as organometallic compounds, metal alcoholates, or alkyl amides. The precursor, beta-pinene epoxide, is prepared by the oxidation of beta-pinene.
Figure 1: Synthetic pathway from β-Pinene to (-)-Myrtenol.
Biological Activities and Mechanisms of Action
(-)-Myrtenol exhibits a wide range of biological activities, making it a compound of significant interest for therapeutic applications.
Anti-inflammatory and Analgesic Activity
(-)-Myrtenol has demonstrated potent anti-inflammatory and antinociceptive effects in various preclinical models. It has been shown to reduce inflammation and pain by inhibiting neutrophil migration, reducing oxidative stress, and modulating key inflammatory signaling pathways.
One of the key mechanisms underlying the anti-inflammatory and antinociceptive effects of (-)-Myrtenol is its ability to modulate the p38 mitogen-activated protein kinase (p38-MAPK) signaling pathway. In models of orofacial pain and inflammation, (-)-Myrtenol treatment significantly reduced the phosphorylation of p38-MAPK in trigeminal ganglia. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β).
Figure 2: Inhibition of the p38-MAPK pathway by (-)-Myrtenol.
Neuroprotective Effects
(-)-Myrtenol has shown promise in protecting against cerebral ischemia/reperfusion (I/R) injury. Studies have indicated that it can reduce brain damage and promote angiogenesis.
The neuroprotective effects of (-)-Myrtenol are linked to its activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. In a rat model of middle cerebral artery occlusion (MCAO), myrtenol treatment increased the phosphorylation of both MEK1/2 and ERK1/2. This activation is associated with increased expression of angiogenic factors like VEGF and FGF2, and a reduction in neuronal apoptosis.
Figure 3: Activation of the ERK1/2 signaling pathway by (-)-Myrtenol.
Antimicrobial and Antibiofilm Activity
(-)-Myrtenol has demonstrated notable activity against various pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. It not only inhibits planktonic cell growth but also effectively disrupts biofilm formation, a key factor in persistent infections.
Table 3: Quantitative Antimicrobial Activity of (-)-Myrtenol
| Organism | Activity Metric | Concentration (µg/mL) | Reference(s) |
| Staphylococcus aureus | MIC | 128 | |
| Staphylococcus aureus | MBC | 128 | |
| MRSA (MIC₅₀) | MIC | 250 | |
| MRSA (MIC₉₀) | MIC | 450 | |
| Candida auris | MIC | 50 | |
| Klebsiella pneumoniae | MIC | 200 | |
| Acinetobacter baumannii | MIC | 600 | |
| Acinetobacter baumannii | MBIC | 200 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBIC: Minimum Biofilm Inhibitory Concentration.
Experimental Protocols
In Vivo Anti-inflammatory and Nociception Model (Formalin-Induced Orofacial Pain)
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Animal Model: Male Swiss mice (25–35 g).
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Drug Administration: (-)-Myrtenol (12.5 and 25 mg/kg) is dissolved in a vehicle of 0.9% saline containing 0.02% Tween 80 and administered intraperitoneally (i.p.) 30 minutes before the formalin injection.
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Procedure:
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A 20 µL injection of 2.5% formalin is administered subcutaneously into the right upper lip of the mouse.
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Immediately after injection, the animal is placed in an observation chamber.
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The total time (in seconds) the animal spends rubbing the injected area with its paws is recorded over two distinct periods: the first phase (0-5 minutes post-injection) and the second phase (15-30 minutes post-injection).
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Endpoint Analysis: A significant reduction in face-rubbing time in the second (inflammatory) phase compared to the vehicle control group indicates an anti-inflammatory and antinociceptive effect.
In Vivo Neuroprotection Model (Middle Cerebral Artery Occlusion)
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Animal Model: Adult male Sprague-Dawley rats (220–300 g).
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Drug Administration: (-)-Myrtenol (10, 30, or 50 mg/kg/day) is administered intraperitoneally for 7 days following the induction of cerebral ischemia.
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Procedure:
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Cerebral ischemia/reperfusion injury is induced by middle cerebral artery occlusion (MCAO) for 90 minutes, followed by reperfusion.
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Animals are treated daily with (-)-Myrtenol or vehicle.
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After the treatment period, neurological function is assessed using standardized scoring systems.
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Brain tissues are harvested for analysis.
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Endpoint Analysis:
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Biochemical: Western blot analysis is performed on brain tissue homogenates to measure the phosphorylation levels of MEK1/2 and ERK1/2.
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Histological: Brain sections are stained to assess the extent of tissue injury and neuronal apoptosis.
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Functional: Improvement in neurological deficit scores and reduction in brain edema volume compared to the MCAO control group.
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In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
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Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of (-)-Myrtenol.
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Materials: 96-well microtiter plates, appropriate bacterial culture broth (e.g., Mueller-Hinton Broth), bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL), (-)-Myrtenol stock solution.
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Procedure:
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A serial two-fold dilution of (-)-Myrtenol is prepared in the microtiter plate wells using the culture broth.
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Each well is inoculated with the standardized bacterial suspension.
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Positive (broth + inoculum) and negative (broth only) controls are included.
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The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
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MIC Determination: The MIC is visually determined as the lowest concentration of (-)-Myrtenol that completely inhibits visible bacterial growth.
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MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.
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Figure 4: Workflow for MIC and MBC determination.
Conclusion
(-)-Myrtenol is a versatile natural compound with a well-defined chemical structure and a promising profile of biological activities. Its demonstrated efficacy in preclinical models of inflammation, pain, neurodegeneration, and microbial infection is supported by mechanistic evidence involving the modulation of key signaling pathways such as ERK1/2 and p38-MAPK. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development, facilitating further investigation into the therapeutic potential of (-)-Myrtenol.
References
- 1. Myrtenol improves brain damage and promotes angiogenesis in rats with cerebral infarction by activating the ERK1/2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cityu-dg.primo.exlibrisgroup.com.cn [cityu-dg.primo.exlibrisgroup.com.cn]
- 3. Myrtenol's Effectiveness against Hospital-Acquired Methicillin-Resistant Staphylococcus aureus: Targeting Antibiofilm and Antivirulence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FR2267296A1 - Myrtenol synthesis - by isomerisation of beta-pinene epoxide - Google Patents [patents.google.com]
